REACTION_CXSMILES
|
N(OS(=O)(=O)O)=O.N([O-])=O.[Na+].S(=O)(=O)(O)O.[Cl:17][C:18]1[CH:24]=[C:23]([C:25]([F:28])([F:27])[F:26])[CH:22]=[C:21]([Cl:29])[C:19]=1N.[BrH:30]>C(O)(=O)C.O>[Br:30][C:19]1[C:18]([Cl:17])=[CH:24][C:23]([C:25]([F:28])([F:27])[F:26])=[CH:22][C:21]=1[Cl:29] |f:1.2|
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OS(O)(=O)=O
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC(=C1)C(F)(F)F)Cl
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cuprous bromide
|
Quantity
|
143.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
ice
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
a temperature of 35° C
|
Type
|
WAIT
|
Details
|
After 1 hour the mixture was
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
steam distilled
|
Type
|
CUSTOM
|
Details
|
to give 1 l of distillate which
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×500 ml)
|
Type
|
WASH
|
Details
|
washed with aqueous sodium hydroxide solution (2M, 2×250 ml) and water (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The oily residue was distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1Cl)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |